molecular formula C8H11NO5 B14067201 Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate CAS No. 100944-51-2

Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate

Cat. No.: B14067201
CAS No.: 100944-51-2
M. Wt: 201.18 g/mol
InChI Key: LULAHTUFSJPXFA-UHFFFAOYSA-N
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Description

Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is a complex organic compound featuring a morpholine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate typically involves the formation of the morpholine ring followed by the introduction of the hydroxymethyl and oxo groups. One common synthetic route involves the reaction of an appropriate amine with an ester, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]propanoate
  • Ethyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
  • Methyl [6-(hydroxymethyl)-2-oxo-1,4-oxazepan-3-ylidene]acetate

Uniqueness

Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

100944-51-2

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate

InChI

InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3

InChI Key

LULAHTUFSJPXFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1C(=O)OC(CN1)CO

Origin of Product

United States

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